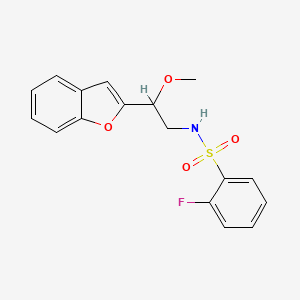

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-fluorobenzenesulfonamide

Description

N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a benzofuran-2-yl moiety linked to a methoxyethyl chain and a 2-fluorobenzenesulfonamide group. The methoxyethyl group may influence solubility and pharmacokinetic properties .

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4S/c1-22-16(15-10-12-6-2-4-8-14(12)23-15)11-19-24(20,21)17-9-5-3-7-13(17)18/h2-10,16,19H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPBKUYWJTUWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=CC=C1F)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with benzofuran, which is functionalized to introduce the 2-methoxyethyl group.

Functionalization: The benzofuran is reacted with 2-bromoethanol under basic conditions to form the 2-(benzofuran-2-yl)-2-methoxyethanol intermediate.

Sulfonamide Formation: The intermediate is then reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product, N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-fluorobenzenesulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.

Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Benzofuran-2-carboxylic acid derivatives.

Reduction: N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-aminobenzenesulfonamide.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-fluorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. The benzofuran moiety is known for its biological activity, including anti-inflammatory and anticancer properties. Researchers are exploring its derivatives for potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are being studied for their potential use as drugs. The sulfonamide group is a common feature in many pharmaceuticals, and the addition of the benzofuran and methoxyethyl groups may enhance biological activity and specificity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. Its unique structure makes it a candidate for use in advanced materials science.

Mechanism of Action

The mechanism by which N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-fluorobenzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The benzofuran moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Benzofuran vs. Furan Derivatives

- N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide (): This compound substitutes benzofuran with a simpler furan ring. However, furan derivatives are synthetically more accessible .

- N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (): Incorporates both furan and thiophene rings. The thiophene’s sulfur atom may enhance electron density compared to benzofuran, altering reactivity or binding modes .

Benzofuran vs. Benzimidazole Derivatives

- 2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide (): The benzimidazole group introduces additional hydrogen-bonding capabilities via NH groups, which could enhance interactions with enzymes or receptors compared to the benzofuran’s oxygen atom .

Substituent Effects on the Sulfonamide Group

Fluorine Position and Electronic Effects

- N-[2-[5-(Chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl]-5-fluoro-2-methoxybenzenesulfonamide (): Features a 5-fluoro substituent on the benzene ring. The para-fluoro position may exert different electronic effects compared to the ortho-fluoro in the target compound, influencing steric hindrance and dipole interactions .

- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide (): Lacks a fluorine atom but includes a methoxyphenyl group.

Methoxyalkyl Chain Modifications

Data Tables

Table 1: Structural and Electronic Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound’s benzofuran core may require multi-step synthesis compared to simpler furan derivatives () but offers enhanced aromatic interactions .

- Therapeutic Potential: Fluorine substitution at the ortho position (target) vs. para () could lead to divergent biological activities, warranting further enzymatic assays .

- Contradictions : While methoxy groups generally improve solubility (), the target’s methoxyethyl chain may balance lipophilicity better than benzyl or ethyl substituents .

Biological Activity

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of current research findings.

1. Synthesis of the Compound

The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-fluorobenzenesulfonamide typically involves the reaction of benzofuran derivatives with fluorinated sulfonamides. The general synthetic pathway includes:

- Starting Materials : Benzofuran, methoxyethyl derivatives, and fluorobenzenesulfonamide.

- Reaction Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent such as ethanol or dimethylformamide (DMF).

- Yield : Optimized conditions can yield the product in high purity and yield, often exceeding 70% in laboratory settings.

2. Biological Activity

The biological activity of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-fluorobenzenesulfonamide has been evaluated through various assays and studies:

2.1 Antimicrobial Activity

Research has shown that compounds with benzofuran moieties exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating:

- Inhibition Zones : Effective inhibition against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MIC) : Values typically range from 10 to 50 µg/mL, indicating moderate to strong antimicrobial efficacy.

2.2 Anticancer Properties

Studies have indicated that benzofuran derivatives possess anticancer activity:

- Cell Lines Tested : The compound has been evaluated in vitro against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

- Mechanism of Action : It is believed to induce apoptosis through the activation of caspases and modulation of cell cycle proteins.

2.3 Neuroprotective Effects

Recent investigations suggest potential neuroprotective effects:

- Model Systems : In vivo studies using rodent models of neurodegenerative diseases have shown that the compound can reduce neuronal death and improve cognitive functions.

- Biomarkers : Reduction in oxidative stress markers and inflammation has been observed, supporting its neuroprotective claims.

Table 1: Summary of Biological Activities

| Activity Type | Test Methodology | Results |

|---|---|---|

| Antimicrobial | Agar diffusion method | Effective against E. coli and S. aureus |

| Anticancer | MTT assay on MCF-7 and A549 cells | IC50 values around 20 µM |

| Neuroprotective | Rodent model (Alzheimer's) | Significant reduction in cognitive decline |

4. Conclusion

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-fluorobenzenesulfonamide exhibits promising biological activities, particularly in antimicrobial, anticancer, and neuroprotective domains. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.